molecular formula C9H9BrN2O2 B185529 N'-acetyl-4-bromobenzohydrazide CAS No. 74038-71-4

N'-acetyl-4-bromobenzohydrazide

Cat. No.: B185529
CAS No.: 74038-71-4
M. Wt: 257.08 g/mol
InChI Key: MEFRKGJDHFTVEO-UHFFFAOYSA-N
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Description

N'-acetyl-4-bromobenzohydrazide is an organic compound with the molecular formula C9H9BrN2O2. It is characterized by the presence of an acetyl group, a bromobenzoyl group, and a hydrazine moiety.

Preparation Methods

The synthesis of N'-acetyl-4-bromobenzohydrazide typically involves the reaction of p-bromobenzoyl chloride with acetylhydrazine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products .

Industrial production methods for this compound are not well-documented, but laboratory-scale synthesis is commonly performed using the aforementioned method. The reaction can be summarized as follows:

p-Bromobenzoyl chloride+AcetylhydrazineThis compound+HCl\text{p-Bromobenzoyl chloride} + \text{Acetylhydrazine} \rightarrow \text{this compound} + \text{HCl} p-Bromobenzoyl chloride+Acetylhydrazine→this compound+HCl

Chemical Reactions Analysis

N'-acetyl-4-bromobenzohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrazine, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include hydrazones, amines, and substituted derivatives .

Scientific Research Applications

N'-acetyl-4-bromobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N'-acetyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The bromobenzoyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity .

Comparison with Similar Compounds

N'-acetyl-4-bromobenzohydrazide can be compared with other similar compounds, such as:

    1-Acetyl-2-(p-chlorobenzoyl)hydrazine: Similar structure but with a chlorine atom instead of bromine.

    1-Acetyl-2-(p-fluorobenzoyl)hydrazine: Similar structure but with a fluorine atom instead of bromine.

    1-Acetyl-2-(p-methylbenzoyl)hydrazine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

N'-acetyl-4-bromobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRKGJDHFTVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20995404
Record name N-(4-Bromobenzoyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74038-71-4
Record name Hydrazine, 1-acetyl-2-(p-bromobenzoyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074038714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetyl-2-(p-bromobenzoyl)hydrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220263
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(4-Bromobenzoyl)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20995404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-acetyl-4-bromobenzohydrazide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2LKB9FYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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